Quinazoline, 6-chloro-4-(2-fluorophenyl)-2-(1-piperazinyl)-, hydrochloride
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Overview
Description
Quinazoline, 6-chloro-4-(2-fluorophenyl)-2-(1-piperazinyl)-, hydrochloride is a synthetic organic compound belonging to the quinazoline class. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Starting from anthranilic acid derivatives and amines.
Substitution Reactions: Introducing functional groups such as chloro and fluoro groups through halogenation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalytic Reactions: Using catalysts to enhance reaction rates.
Purification Techniques: Employing crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinazoline derivatives can undergo oxidation reactions to form quinazolinones.
Reduction: Reduction reactions can convert quinazolines to dihydroquinazolines.
Substitution: Halogenated quinazolines can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Differ by the presence of a carbonyl group.
Dihydroquinazolines: Reduced forms of quinazolines.
Halogenated Quinazolines: Similar compounds with different halogen substitutions.
Uniqueness
Quinazoline, 6-chloro-4-(2-fluorophenyl)-2-(1-piperazinyl)-, hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
88422-44-0 |
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Molecular Formula |
C18H17Cl2FN4 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
6-chloro-4-(2-fluorophenyl)-2-piperazin-1-ylquinazoline;hydrochloride |
InChI |
InChI=1S/C18H16ClFN4.ClH/c19-12-5-6-16-14(11-12)17(13-3-1-2-4-15(13)20)23-18(22-16)24-9-7-21-8-10-24;/h1-6,11,21H,7-10H2;1H |
InChI Key |
ZKJVTTJCQUIJLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4F.Cl |
Origin of Product |
United States |
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